2-Methyl-3-(methylthio)pyrazine is an organic compound with the molecular formula and a molecular weight of approximately 140.21 g/mol. This compound belongs to the class of pyrazines, which are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms. It is primarily recognized for its distinctive nutty and roasted aroma, making it valuable in the flavor and fragrance industries. The compound is also known by various names including 2-Methyl-3-methylmercaptopyrazine and 2-Methylthio-3-methylpyrazine .
The synthesis of 2-Methyl-3-(methylthio)pyrazine typically involves the reaction of 2-methylchloropyrazine with a methylthiolating agent. This substitution reaction replaces the chlorine atom with a methylthio group, leading to the formation of the desired compound along with a mixture of isomers, such as 2-methyl-5-methylthiopyrazine and 2-methyl-6-methylthiopyrazine .
The reaction conditions are crucial for optimizing yield and purity. Laboratory synthesis often employs controlled temperatures and may utilize catalysts to enhance the substitution process. Industrial production follows similar methodologies but on a larger scale, ensuring that parameters such as temperature and pressure are carefully managed to maximize efficiency .
2-Methyl-3-(methylthio)pyrazine is involved in several types of chemical reactions:
Common reagents for these reactions include:
The products of these reactions vary based on the conditions and reagents used, leading to diverse substituted pyrazines or sulfur-containing compounds .
As a flavor and fragrance agent, 2-Methyl-3-(methylthio)pyrazine interacts with olfactory receptors in humans, contributing to its characteristic aroma. It is often produced through the Maillard reaction during cooking processes involving sugars and proteins, which enhances its presence in food products .
Factors influencing its action include:
The primary outcome of this interaction is the generation of its unique aroma profile, which is essential in culinary applications.
Key chemical properties include:
Relevant data from various sources confirm these properties, which are crucial for its application in food and fragrance formulations .
2-Methyl-3-(methylthio)pyrazine has diverse applications across several fields:
The pyrazine ring system in 2-methyl-3-(methylthio)pyrazine is typically constructed via condensation reactions of α-aminocarbonyl intermediates. Two principal methods dominate industrial synthesis:
Table 1: Comparison of Pyrazine Ring Formation Methods
Method | Temperature Range | Catalyst/Additive | Yield Range |
---|---|---|---|
Aminoacetone condensation | 80–120°C | Phosphoric acid | 45–60% |
Halo-substrate cyclization | 150–180°C | Pd(OAc)₂ | 65–78% |
Microwave-assisted synthesis has recently enabled ring closure in under 30 minutes, reducing thermal degradation of sensitive thiomethyl intermediates [10].
Thiomethylation introduces the –SCH₃ group at the C3 position through nucleophilic displacement or metal-catalyzed coupling:
Methylthiolation efficiency depends critically on methyl donor selection, with dimethyl disulfide outperforming methyl iodide in minimizing quaternary ammonium salt formation during scaled production.
Table 2: Methylthiolation Reagent Efficiency
Methyl Donor | Reaction Time (h) | Byproduct Formation | Isomer Purity |
---|---|---|---|
Sodium thiomethoxide | 4.0 | Moderate | 78–82% |
Dimethyl disulfide | 5.5 | Low | 88–92% |
Methyl iodide | 3.5 | High | 65–70% |
2-Methyl-3-(methylthio)pyrazine forms during coffee roasting via Maillard reactions, but microbial biosynthesis in raw Coffea beans involves:
Robusta beans (Coffea canephora) contain 3–5-fold higher concentrations than Arabica varieties due to their enriched sulfur-transforming microbiota [1]. Post-harvest fermentation duration directly correlates with pyrazine accumulation, peaking at 48 hours of bean mucilage decomposition.
Commercial 2-methyl-3-(methylthio)pyrazine typically contains isomeric impurities (2,5- and 2,6-dimethylthio isomers) due to:
Table 3: Isomer Distribution in Commercial Products
Isomer Position | Typical Proportion | Boiling Point (°C) | Odor Threshold (ppb) |
---|---|---|---|
2-methyl-3-(methylthio) | 55–60% | 213–214 | 0.05 |
2-methyl-5-(methylthio) | 25–30% | 209–211 | 0.12 |
2-methyl-6-(methylthio) | 15–20% | 207–209 | 0.18 |
Crystallization-driven separation exploits differential solubility in heptane/ethanol (7:3) at −20°C, selectively precipitating the 2,3-isomer with 94% recovery [6].
Compound Synonyms Table
Synonym | Source |
---|---|
2-Methyl-3-(methylsulfanyl)pyrazine | [1] |
FEMA 3208 | [4] |
2-Methylthio-3-methylpyrazine | [3] [10] |
Methylmethylthiopyrazine | [1] |
3-Methyl-2-methylthiopyrazine | [4] |
(Methylthio)methylpyrazine (mixture of isomers) | [4] |
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